Home > Products > Screening Compounds P145627 > N,N-Dimethyladriamycin
N,N-Dimethyladriamycin - 70222-95-6

N,N-Dimethyladriamycin

Catalog Number: EVT-1553372
CAS Number: 70222-95-6
Molecular Formula: C29H33NO11
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N,N-Dimethyladriamycin is synthesized from natural sources through metabolic engineering techniques. The biosynthetic pathways of Streptomyces peucetius, the organism that produces doxorubicin, can be modified to yield this compound. Research has indicated that by manipulating specific genes within this pathway, it is possible to produce N,N-dimethylated anthracyclines, including N,N-dimethyldaunorubicin and N,N-dimethyldoxorubicin .

Classification

N,N-Dimethyladriamycin belongs to the class of anthracycline antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This classification places it among potent chemotherapeutic agents used primarily for treating various cancers.

Synthesis Analysis

Methods

The synthesis of N,N-Dimethyladriamycin can be achieved through several methods, primarily focusing on chemical modifications of the parent compound doxorubicin. One effective approach involves:

  1. Chemical Methylation: Utilizing methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base to introduce methyl groups onto the nitrogen atoms.
  2. Biosynthetic Pathway Engineering: Genetic modifications in Streptomyces peucetius have been employed to facilitate the production of N,N-dimethylated derivatives by introducing specific genes that encode for methyltransferases involved in the biosynthesis of anthracyclines .

Technical Details

The chemical synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Reaction monitoring through techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) is essential for assessing product formation.

Molecular Structure Analysis

Structure

N,N-Dimethyladriamycin retains the core structure characteristic of anthracyclines, featuring a tetracyclic ring system with hydroxyl groups and a sugar moiety attached. The key modification is the presence of two methyl groups on the nitrogen atoms at positions 3 and 4 of the daunosamine sugar component.

Data

  • Molecular Formula: C27H31N3O7
  • Molecular Weight: 495.55 g/mol
  • Structural Features: The compound features a planar structure conducive to DNA intercalation, with hydrophilic hydroxyl groups enhancing solubility.
Chemical Reactions Analysis

Reactions

N,N-Dimethyladriamycin can undergo several chemical reactions typical for anthracyclines:

  1. DNA Intercalation: The compound intercalates between base pairs in DNA, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II activity, preventing DNA strand re-ligation after cleavage.
  3. Reduction Reactions: The ketone groups in its structure can be reduced under certain conditions, potentially leading to altered biological activity.

Technical Details

These reactions are critical for its anticancer activity and are studied extensively using biochemical assays and cellular models to evaluate efficacy against various cancer cell lines.

Mechanism of Action

Process

The mechanism of action for N,N-Dimethyladriamycin primarily involves:

  1. Intercalation into DNA: The planar structure allows it to insert between DNA base pairs.
  2. Inhibition of Topoisomerase II: By stabilizing the cleavable complex formed by topoisomerase II, it prevents proper DNA repair and replication.
  3. Generation of Reactive Oxygen Species: The compound may also induce oxidative stress within cancer cells, contributing to apoptosis.

Data

Studies have shown that while N,N-Dimethyladriamycin retains cytotoxic properties similar to doxorubicin, it may exhibit differences in efficacy and side effects due to its structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a red or reddish-brown solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • Stability: Sensitive to light; should be stored in dark conditions.
  • pH Sensitivity: Stability can vary with pH; optimal conditions are usually slightly acidic.
Applications

Scientific Uses

N,N-Dimethyladriamycin is primarily researched for its potential applications in cancer therapy due to its enhanced pharmacological profile compared to traditional doxorubicin. Its development aims at:

Through these applications, N,N-Dimethyladriamycin represents a promising avenue for advancing cancer treatment methodologies while addressing some limitations associated with existing anthracycline therapies.

Introduction to Anthracycline Derivatives

Historical Development of Anthracycline-Based Chemotherapeutics

The anthracycline class of antibiotics represents one of oncology's most impactful drug families, originating from the discovery of Streptomyces peucetius metabolites in the mid-20th century. Daunorubicin (isolated 1964) and its hydroxylated derivative doxorubicin (Adriamycin®, isolated 1969) became foundational chemotherapeutics due to their broad-spectrum activity against hematological malignancies and solid tumors [1] [8]. These natural products feature a tetracyclic aglycone core glycosylated with the aminosugar L-daunosamine. Despite their clinical efficacy, dose-limiting cardiotoxicity and development of multidrug resistance prompted systematic chemical exploration of the anthracycline scaffold.

The quest for improved analogues culminated in idarubicin (4-demethoxydaunorubicin) and epirubicin, FDA-approved in the 1990s. A significant breakthrough emerged with the discovery that N,N-dimethylation of the daunosamine sugar's amino group fundamentally alters biological activity. While early synthetic efforts produced compounds like N,N-dimethyldaunorubicin, recent metabolic engineering approaches have enabled biosynthesis of these derivatives. Pioneering work demonstrated that expression of sugar N-methyltransferases (AclP/AknX2) from the aclarubicin pathway in S. peucetius redirects biosynthesis toward N,N-dimethylated analogues, establishing a platform for novel anthracycline production [8].

Table 1: Key Milestones in Anthracycline Development

YearCompoundSignificanceN,N-Dimethylated
1964DaunorubicinFirst natural anthracycline isolatedNo
1969DoxorubicinHydroxylated derivative with broader activityNo
1980sAclarubicinTrisaccharide anthracycline with reduced cardiotoxicityYes (terminal sugar)
1990sIdarubicin4-Demethoxy analogue with improved activityNo
2020sN,N-DimethyldoxorubicinPreclinical candidate with novel mechanismYes

Structural Classification of N,N-Dimethylated Anthracyclines

N,N-Dimethylated anthracyclines constitute a structurally distinct subclass defined by dimethylation of the amino group at the 3'-position of the sugar moiety. This modification transforms the pharmacokinetic and pharmacodynamic properties of the parent compounds:

  • Monosaccharide Derivatives: Feature single N,N-dimethylated aminosugar attached to the aglycone. Prototypes include N,N-dimethyldoxorubicin, N,N-dimethyldaunorubicin, and N,N-dimethylidarubicin. These maintain the tetracyclic core structure but exhibit altered DNA binding kinetics compared to non-methylated counterparts [2] [3].
  • Trisaccharide Derivatives: Exemplified by aclarubicin, contain three sugar units with the terminal aminosugar being N,N-dimethylated. Hybrid structures like anthracycline (idarubicin aglycone + aclarubicin trisaccharide) demonstrate exceptional cytotoxicity (IC₅₀ ≈ 3 nM in K562 cells) [3].

The stereochemical orientation of the 4'-hydroxy group significantly influences bioactivity. N,N-dimethylepirubicin (4'-epimer of N,N-dimethyldoxorubicin) exhibits enhanced cytotoxicity compared to its parent compound, underscoring structure-activity relationship (SAR) sensitivity [3]. The N,N-dimethyl modification increases the steric bulk and reduces the basicity of the amino group, thereby diminishing electrostatic interactions with DNA phosphate backbones while enhancing histone eviction capacity.

Table 2: Structural and Biological Properties of Key N,N-Dimethylated Anthracyclines

CompoundAglyconeSugar MoietiesCytotoxicity (K562 IC₅₀, μM)ABC Transporter Resistance
DoxorubicinDoxorubicinoneL-daunosamine0.12High susceptibility
N,N-DimethyldoxorubicinDoxorubicinoneN,N-dimethyl-L-daunosamine0.08Low susceptibility
N,N-DimethylidarubicinIdarubicinoneN,N-dimethyl-L-daunosamine0.04Negligible susceptibility
Anthracycline (Compound 26)IdarubicinoneAclarubicin trisaccharide*0.003Not reported
N,N-DimethylepirubicinDoxorubicinone4'-epi-N,N-dimethyl-L-daunosamine0.06Moderate susceptibility

*Terminal sugar contains N,N-dimethylation

Rationale for N,N-Dimethyl Modification in Adriamycin Analogues

The strategic N,N-dimethylation of anthracyclines addresses two fundamental limitations of conventional agents: DNA damage-mediated toxicity and multidrug resistance (MDR). Mechanistically, anthracyclines exhibit dual actions: (1) DNA double-strand break induction via topoisomerase II poisoning, and (2) histone eviction through chromatin intercalation. N,N-dimethylation selectively ablates the DNA-damaging activity while preserving or enhancing histone eviction capacity. This mechanistic shift is clinically significant because DNA damage correlates strongly with cardiotoxicity and secondary malignancies, whereas histone eviction mediates tumor cell cytotoxicity [1] [3].

The modification profoundly impacts resistance profiles by circumventing ABC transporter-mediated efflux. Overexpression of ABCB1 (P-glycoprotein) confers resistance to doxorubicin, daunorubicin, and epirubicin. N,N-dimethyl analogues exhibit substantially reduced susceptibility to ABCB1-mediated export, as demonstrated by cytotoxicity assays in ABCB1-overexpressing K562 cells. N,N-Dimethylidarubicin shows <1.2-fold resistance shift compared to 2.5-9-fold shifts for conventional anthracyclines [2]. This occurs because N,N-dimethylation sterically hinders transporter binding while altering compound hydrophobicity.

Metabolic advantages include altered reduction pathways. Unlike doxorubicin, which undergoes carbonyl reduction to cardiotoxic doxorubicinol, N,N-dimethylated analogues may follow distinct metabolic routes due to steric and electronic modifications. Biosynthetically, engineered S. peucetius strains expressing heterologous N-methyltransferases successfully produce N,N-dimethyldaunorubicin, though downstream hydroxylation by DoxA remains inefficient, necessitating further pathway engineering [8].

Table 3: Molecular Consequences of N,N-Dimethyl Modification

PropertyDoxorubicinN,N-DimethyldoxorubicinBiological Impact
DNA Damage InductionHighNegligibleReduces cardiotoxicity and secondary malignancies
Histone EvictionModerateEnhancedMaintains antitumor efficacy
ABCB1 SubstrateYesNoOvercomes multidrug resistance
Metabolic ReductionExtensive (→doxorubicinol)LimitedPotentially reduces cardiotoxic metabolite formation
Nuclear LocalizationModerateEnhancedIncreases chromatin-targeting efficiency

The structural and mechanistic insights into N,N-dimethylated anthracyclines illuminate a promising direction in oncology drug development. By strategically modifying a single functional group, medicinal chemists have generated derivatives with retained efficacy against tumor cells but improved resistance profiles and potentially reduced long-term toxicities. Ongoing optimization focuses on aglycone-sugar combinatorial biosynthesis and targeted enzyme engineering to enhance production efficiency and therapeutic indices of these advanced anthracycline therapeutics.

Properties

CAS Number

70222-95-6

Product Name

N,N-Dimethyladriamycin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C29H33NO11

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17-,19-,24+,29-/m0/s1

InChI Key

DJEFXYVVRUAFEB-KYZOVJJKSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Synonyms

N,N-dimethyladriamycin
N,N-dimethyldoxorubicin
N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer
N,N-dimethyldoxorubicin monohydrochloride

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.